5-Methoxy-6-methylisoquinoline-7,8-dione
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Overview
Description
5-Methoxy-6-methylisoquinoline-7,8-dione is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19406 g/mol It is a derivative of isoquinoline, characterized by the presence of methoxy and methyl groups at positions 5 and 6, respectively, and a dione group at positions 7 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methylisoquinoline-7,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of the methoxy group at position 5 using methanol and a suitable catalyst.
Methylation: Introduction of the methyl group at position 6 using methyl iodide and a base.
Oxidation: Formation of the dione group at positions 7 and 8 through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methylisoquinoline-7,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of more oxidized isoquinoline derivatives.
Reduction: Formation of hydroxyisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
5-Methoxy-6-methylisoquinoline-7,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-methylisoquinoline-7,8-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyisoquinoline-7,8-dione: Lacks the methyl group at position 6.
6-Methylisoquinoline-7,8-dione: Lacks the methoxy group at position 5.
Isoquinoline-7,8-dione: Lacks both the methoxy and methyl groups.
Uniqueness
5-Methoxy-6-methylisoquinoline-7,8-dione is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
86433-71-8 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-methoxy-6-methylisoquinoline-7,8-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-9(13)10(14)8-5-12-4-3-7(8)11(6)15-2/h3-5H,1-2H3 |
InChI Key |
MSDSUOBLENOAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=NC=C2)C(=O)C1=O)OC |
Origin of Product |
United States |
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